molecular formula C15H28N2O5 B2748026 (3S,4S)-tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)-4-hydroxypyrrolidine-1-carboxylate CAS No. 429673-82-5

(3S,4S)-tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B2748026
M. Wt: 316.398
InChI Key: LIUXUDRASSWGLX-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)-4-hydroxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C15H28N2O5 and its molecular weight is 316.398. The purity is usually 95%.
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Scientific Research Applications

N→O tert-Butyloxycarbonyl (Boc) Group Migration

A study by Xue and Silverman (2010) reported a fast N→O tert-butyloxycarbonyl (Boc) migration mechanism involving an unusual nine-membered cyclic transition state. This highlights the compound's utility in facilitating structural transformations critical for organic synthesis processes (Xue & Silverman, 2010).

Synthesis of N-Boc Protected Oxazolidines

Khadse and Chaudhari (2015) detailed a synthesis method for N-Boc protected oxazolidines from L-Serine, underscoring the use of the Boc group for amino protection in the creation of significant synthetic precursors (Khadse & Chaudhari, 2015).

Iron(II)-Catalyzed Oxidation in Water

Wei et al. (2011) described an Iron(II)-catalyzed oxidation process utilizing tert-butyl hydroperoxide in water, showcasing the compound's role in oxidation reactions adjacent to nitrogen atoms, producing hydroxylated and tert-butoxylated products (Wei et al., 2011).

Palladium-Catalyzed Reactions

Qiu, Wang, and Zhu (2017) conducted a study on the Palladium-catalyzed three-component reaction, illustrating the compound's versatility in forming polysubstituted aminopyrroles and its bicyclic analogues, a process crucial for creating complex molecular structures (Qiu, Wang, & Zhu, 2017).

A New Acylating Reagent for Amines

Harris and Wilson (2009) introduced tert-butyl aminocarbonate as a novel acylating agent, demonstrating the compound's efficiency in acylating amines and amino acids, highlighting its significance in peptide synthesis (Harris & Wilson, 2009).

properties

IUPAC Name

tert-butyl (3S,4S)-3-hydroxy-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16(7)10-8-17(9-11(10)18)13(20)22-15(4,5)6/h10-11,18H,8-9H2,1-7H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUXUDRASSWGLX-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)-4-hydroxypyrrolidine-1-carboxylate

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